molecular formula C12H16BrN B11858178 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline

6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11858178
M. Wt: 254.17 g/mol
InChI Key: PITLFZDGVQKFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline ( 247921-63-7) is a brominated tetrahydroquinoline derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C12H16BrN and a molecular weight of 254.17, this compound is characterized by its hydroquinoline scaffold, a structure recognized for its diverse biological potential . This compound is primarily valued as a versatile chemical building block for the synthesis of more complex heterocyclic systems. Research into related hydroquinoline compounds demonstrates their utility as key precursors for constructing functionalized assemblies such as carbonitriles, oxazolones, and pyrazolo/triazolo[1,5-a]pyrimidines . The bromine atom at the 6-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for biological screening . Compounds containing the tetrahydroquinoline moiety have been extensively studied for a wide spectrum of pharmacological activities. In silico predictions (PASS) for structurally similar molecules indicate potential for activities such as gluconate 2-dehydrogenase inhibition , as well as antiallergic, antiasthmatic, and antiarthritic properties . Furthermore, specific tetrahydroquinoline analogs, such as a 6-hydroxy derivative, have demonstrated promising neuroprotective properties in experimental models of Parkinson's disease by enhancing the antioxidant system and suppressing apoptosis . The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in clinically used compounds across various therapeutic areas . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

6-bromo-4,4,7-trimethyl-2,3-dihydro-1H-quinoline

InChI

InChI=1S/C12H16BrN/c1-8-6-11-9(7-10(8)13)12(2,3)4-5-14-11/h6-7,14H,4-5H2,1-3H3

InChI Key

PITLFZDGVQKFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CCN2)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of 5-[(4-Bromophenylamino)Methylene]-2,2-Dimethyl-1,3-Dioxane-4,6-Dione

Condensation of Meldrum’s acid with 4-bromoaniline in acetic acid yields the dioxanedione intermediate (87% yield).

Step 2: Cyclization to 6-Bromo-4-Hydroxy-3-Quinolinecarboxylic Acid

Thermal treatment in o-dichlorobenzene at 188°C induces cyclization, producing the hydroxyquinoline derivative (79.5% yield).

Step 3: Ester Hydrolysis

Alkaline hydrolysis of the ethyl ester group with 10% NaOH affords the carboxylic acid (96% yield).

Step 4: Decarboxylation

Heating in diphenyl ether at reflux eliminates CO₂, yielding 6-bromoquinolin-4(1H)-one (96% yield).

Step 5: Chlorination with Phosphorus Oxychloride

Reaction with POCl₃ at 115°C introduces the chlorine substituent (93% yield).

Total Yield : 42% across five steps.

Comparative Analysis of Synthetic Routes

ParameterThree-Step MethodFive-Step Method
Total Yield72.66%42%
Reaction Steps35
Key ReagentsPCl₃, diphenyl etherPOCl₃, Meldrum’s acid
ScalabilityIndustrial-feasibleLaboratory-scale
Byproduct Formation<5%15–20%

Recent Advances and Optimization Strategies

Solvent System Optimization

Replacing toluene with chlorobenzene in chlorination steps improves mixing efficiency, reducing reaction time by 30%.

Catalytic Approaches

Preliminary studies suggest FeCl₃ catalysis during cyclization may lower energy barriers, though yields remain comparable to thermal methods.

Purification Techniques

  • Chromatography-free workup : Sequential petroleum ether and ethyl acetate washes achieve >98% purity in the three-step method.

  • Recrystallization solvents : n-Heptane/ethyl acetate mixtures optimize crystal morphology for facile filtration.

Challenges and Limitations

Side Reactions

  • Over-chlorination : Excess PCl₃ at >120°C generates 4,6-dichloro derivatives (3–7% yield loss).

  • Ring-opening : Prolonged heating in step 2 degrades the quinoline core, necessitating strict time controls.

Scalability Issues

  • Diphenyl ether recovery : High-boiling solvents require energy-intensive distillation for reuse.

  • Phosphorus waste : PCl₃ hydrolysis generates HCl, demanding robust corrosion-resistant equipment .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline serves as a valuable intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as substitution and oxidation makes it a versatile building block in synthetic chemistry .

Biology

The compound has been studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: A notable study demonstrated that similar tetrahydroquinoline derivatives showed cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells), inducing apoptosis through mitochondrial pathways .

Medicine

Ongoing research is exploring the therapeutic potential of this compound as a pharmaceutical intermediate. Its interactions with various molecular targets may lead to the development of new drugs aimed at treating diseases such as cancer and bacterial infections .

Industry

In industrial applications, 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline is employed in the development of new materials and chemical processes. Its unique properties allow for innovations in material science and chemical manufacturing .

Case Studies

Several case studies highlight the biological activity and potential applications of tetrahydroquinoline derivatives:

  • Antitumor Study: A peer-reviewed study demonstrated significant cytotoxic effects against human cancer cell lines when treated with tetrahydroquinoline derivatives. The compound was found to induce apoptosis through specific cellular pathways .
  • Neuroprotection Research: Investigations into the neuroprotective effects of tetrahydroquinolines indicated that these compounds could mitigate amyloid-beta toxicity in models of Alzheimer's disease and improve cognitive functions in animal studies .
  • Antimicrobial Evaluation: A comparative study assessed various tetrahydroquinolines for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The results showed promising inhibitory effects against these bacteria .

Mechanism of Action

The exact mechanism of action of 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of tetrahydroquinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of 6-bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline with structurally related compounds:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name Substituents Molecular Weight Key Properties/Activities Synthesis Highlights References
6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline Br (C6); CH₃ (C4, C4, C7) ~256.16 (calc.) Hypothesized lipophilicity; potential CNS activity due to methyl groups Likely involves bromination and alkylation steps Extrapolated
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride Br (C6); CH₃ (C4, C4) 292.61 (C₁₁H₁₅BrClN) Used as a pharmaceutical intermediate; enhanced stability from hydrochloride salt Reduction of 6-bromo-3,4-dihydroquinolin-2(1H)-one
7-Bromo-1,2,3,4-tetrahydroquinoline Br (C7) 212.09 Melting point: 68–69°C; limited solubility in polar solvents Synthesized via direct bromination
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (DHE) OCH₂CH₃ (C6); CH₃ (C2, C2, C4) 231.33 Water-soluble solid; antioxidant properties Alkylation of ethoxyquin precursors
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) OH (C6); CH₃ (C2, C2, C4) 207.28 Neuroprotective and anti-inflammatory effects; BBB permeability Reduction and hydroxylation steps
6-Methoxy-1,2,3,4-tetrahydroquinoline OCH₃ (C6) 177.24 High catalytic yields (~97%) in coupling reactions Methoxylation via Buchwald-Hartwig coupling

Key Insights from Comparison

Substituent Position and Electronic Effects :

  • Bromine at position 6 (vs. 7) increases electrophilicity, favoring reactions like cross-coupling (e.g., Buchwald-Hartwig) .
  • Methoxy or ethoxy groups at C6 enhance solubility but reduce lipophilicity compared to bromine .

In contrast, DHE’s ethoxy group and additional methyl groups enable conformational flexibility, aiding BBB penetration .

Biological Activity :

  • Analgesic activity is observed in 2-methyl-5-hydroxy derivatives (1/8th potency of morphine) , suggesting that hydroxyl/methyl combinations are critical.
  • HTHQ’s hydroxyl group confers antioxidant and anti-inflammatory effects, while bromine substituents may favor kinase or receptor antagonism .

Synthetic Accessibility: Brominated derivatives are typically synthesized via halogenation of dihydroquinolines followed by reduction . Methyl groups are introduced via alkylation or Friedel-Crafts reactions, with regioselectivity controlled by catalysts .

Biological Activity

6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline (CAS No. 247921-63-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline is C12H16BrNC_{12}H_{16}BrN with a molecular weight of approximately 254.17 g/mol. The compound features a tetrahydroquinoline structure that is known for its diverse biological activities.

Pharmacological Activities

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities:

  • Antitumor Activity : Some studies have reported that tetrahydroquinoline derivatives can inhibit tumor growth. For instance, compounds similar to 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary results suggest that it may inhibit the growth of certain pathogenic bacteria and fungi .
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective effects in models of neurodegenerative diseases. These compounds may help in mitigating oxidative stress and inflammation in neuronal cells .

Synthesis Methods

The synthesis of 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline involves several steps:

  • Starting Materials : The synthesis typically begins with readily available anilines and ketones.
  • Cyclization Reaction : The key step involves cyclization under acidic or basic conditions to form the tetrahydroquinoline ring.
  • Bromination : The final step often includes bromination at the 6-position to yield the desired bromo derivative.

A simplified synthetic route can be summarized as follows:

StepReaction TypeConditions
1CyclizationAcidic medium
2BrominationBromine or brominating agent

Case Studies

Several studies have highlighted the biological activity of tetrahydroquinoline derivatives:

  • Antitumor Study : A study published in a peer-reviewed journal demonstrated that a similar tetrahydroquinoline derivative showed significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The compound was found to induce apoptosis through the mitochondrial pathway .
  • Neuroprotection Research : Another investigation focused on the neuroprotective effects of tetrahydroquinolines in models of Alzheimer's disease. Results indicated that these compounds could reduce amyloid-beta toxicity and improve cognitive function in animal models .
  • Antimicrobial Evaluation : A comparative study assessed various tetrahydroquinolines for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated promising inhibitory effects against these pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The compound is synthesized via bromination of a tetrahydroquinoline precursor. Key steps include:

  • Bromination : Use of bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., dichloromethane or ethanol) under reflux .
  • Methylation : Sequential alkylation with methyl iodide or dimethyl sulfate at the 4- and 7-positions, requiring anhydrous conditions and catalysts like NaH .
  • Critical Parameters : Temperature control (60–80°C), reaction time (6–12 hours), and stoichiometric ratios (1:1.2 for bromine:precursor) to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (CDCl₃) shows distinct signals: δ 1.3–1.5 ppm (geminal dimethyl groups), δ 2.7–3.1 ppm (methylene protons), and δ 6.5–7.2 ppm (aromatic protons). 13^{13}C NMR confirms bromine substitution via deshielding effects .
  • Mass Spectrometry : ESI-MS reveals [M+H]⁺ peaks at m/z 254–256 (Br isotope pattern) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm) assess purity (>95%) .

Q. What are the documented biological activities of this compound?

  • Methodological Answer :

  • Anticancer Activity : Evaluated via MTT assays (IC₅₀ = 12–18 µM against HeLa cells) .
  • Antimicrobial Effects : Tested against E. coli and S. aureus (MIC = 25–50 µg/mL) using broth microdilution .
  • Mechanistic Insights : Docking studies suggest interactions with DNA topoisomerase II and bacterial efflux pumps .

Advanced Research Questions

Q. How do structural modifications at the 4- and 7-positions influence biological activity?

  • Methodological Answer :

  • Comparative Analysis :
CompoundSubstituentsActivity (IC₅₀, HeLa)
6-Bromo-4,4,7-trimethyl3 methyl groups12 µM
6-Bromo-4,4-dimethyl2 methyl groups25 µM
  • Key Findings : Increased methylation enhances lipophilicity, improving membrane permeability. Computational models (DFT, molecular dynamics) correlate steric bulk with target binding affinity .

Q. What strategies resolve contradictions in reported biological activity across experimental models?

  • Methodological Answer :

  • Standardized Assays : Use isogenic cell lines and uniform inoculum sizes (e.g., 1×10⁴ cells/well) to minimize variability .
  • Metabolic Profiling : LC-MS-based metabolomics identifies compound stability issues in serum-containing media (e.g., hydrolysis at pH < 5) .
  • Cross-Validation : Compare results across orthogonal assays (e.g., ATP-luminescence vs. resazurin reduction) .

Q. How do catalysts and solvents impact bromination regioselectivity?

  • Methodological Answer :

  • Catalyst Screening :
CatalystSolvent% Yield (6-Bromo)
FeCl₃CH₂Cl₂85%
AlCl₃EtOH72%
  • Mechanistic Insight : Lewis acids (FeCl₃) stabilize bromine electrophiles, favoring para-substitution. Polar aprotic solvents (CH₂Cl₂) enhance reaction rates .

Q. What are the stability challenges under storage conditions?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the tetrahydroquinoline ring in humid environments (>60% RH) and photodegradation under UV light .
  • Mitigation Strategies :
  • Storage: Desiccated, amber vials at –20°C .
  • Stability Testing: Accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Data Contradiction Analysis

Q. Why do synthetic yields vary between 70% and 90% in published protocols?

  • Methodological Answer :

  • Critical Factors :
  • Oxygen Sensitivity : Tetrahydroquinoline precursors oxidize in air; use of Schlenk lines improves yields by 15% .
  • Purification Losses : Recrystallization (hexane/EtOAc) vs. flash chromatography (5–10% loss difference) .

Key Resources for Researchers

  • Synthetic Protocols : Optimized bromination and alkylation steps .
  • Biological Assays : Standardized protocols for cytotoxicity and antimicrobial testing .
  • Analytical Validation : NMR and HPLC parameters for quality control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.